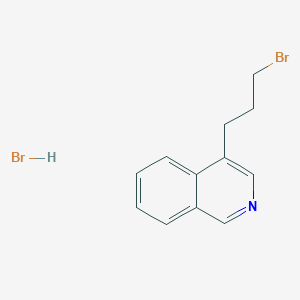

4-(3-Bromopropyl)isoquinoline hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-bromopropyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN.BrH/c13-7-3-5-11-9-14-8-10-4-1-2-6-12(10)11;/h1-2,4,6,8-9H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEZQNGEWRHLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 4 3 Bromopropyl Isoquinoline Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromopropyl Group

The terminal bromine atom on the propyl side chain serves as a good leaving group, making the adjacent carbon atom highly susceptible to attack by a wide array of nucleophiles. This reactivity is a cornerstone for the elaboration of the isoquinoline (B145761) scaffold, allowing for the introduction of various functional groups and the construction of more complex molecules.

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles for Diverse Functionalization

The electrophilic carbon of the bromopropyl group readily reacts with heteroatomic nucleophiles, providing a straightforward route to a variety of functionalized isoquinoline derivatives. These reactions are fundamental in synthetic organic chemistry for forming stable carbon-heteroatom bonds.

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can displace the bromide ion to form the corresponding secondary or tertiary amines and ammonium (B1175870) salts, respectively. These reactions are pivotal for introducing basic nitrogen centers, which can be crucial for biological activity or for further synthetic manipulations.

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles. Their reaction with the bromopropyl side chain yields ethers and esters, respectively. This functionalization is often employed to modify the solubility and electronic properties of the parent molecule.

Sulfur Nucleophiles: Thiolates and other sulfur-based nucleophiles exhibit high reactivity towards the bromopropyl group, leading to the formation of thioethers. These reactions are typically efficient due to the high nucleophilicity of sulfur.

Table 1: Representative Nucleophilic Substitution Reactions This table presents plausible transformations based on the known reactivity of alkyl bromides. Specific reaction conditions may vary.

| Nucleophile Type | Example Nucleophile | Reagent/Solvent | Product Functional Group |

|---|---|---|---|

| Nitrogen | Diethylamine | K₂CO₃, Acetonitrile | Tertiary Amine |

| Oxygen | Sodium Methoxide | Methanol | Methyl Ether |

Intramolecular Cyclization Reactions Leading to Fused Ring Systems

The three-carbon chain of the bromopropyl group is suitably positioned to undergo intramolecular cyclization reactions, leading to the formation of new fused ring systems. These reactions are powerful strategies for building molecular complexity in a single step. semanticscholar.org For instance, under Friedel-Crafts-type conditions, the electrophilic propyl chain can react with the electron-rich benzene (B151609) portion of the isoquinoline ring, typically at the C-5 position, to form a new six-membered ring. This process, known as intramolecular electrophilic aromatic substitution, results in a tetracyclic framework. The success of such cyclizations depends on the activation of the aromatic ring and the choice of catalyst. nih.govnih.gov

Formation of N-Heterocyclic Cations and Quaternary Ammonium Derivatives

The inherent basicity of the isoquinoline nitrogen atom, combined with the electrophilic nature of the bromopropyl chain, allows for the formation of quaternary ammonium derivatives. mdpi.com Intermolecularly, the isoquinoline nitrogen can be alkylated by various alkylating agents. More significantly, the bromopropyl group itself can react with other tertiary amines to yield quaternary ammonium salts. nih.govsrce.hr These cationic molecules often exhibit unique biological properties and have applications as phase-transfer catalysts. The formation of these derivatives introduces a permanent positive charge, which can significantly alter the molecule's physical and biological characteristics. mdpi.com

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Further functionalization of 4-(3-bromopropyl)isoquinoline can be achieved through electrophilic aromatic substitution (SEAr) on the benzene ring portion of the molecule. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system.

Regioselectivity Considerations for Further Functionalization of the Aromatic Core

The isoquinoline ring system's reactivity towards electrophiles is dictated by the deactivating effect of the protonated pyridine (B92270) ring. Consequently, electrophilic substitution occurs preferentially on the benzenoid ring. quimicaorganica.org In unsubstituted isoquinoline, substitution occurs predominantly at the C-5 and C-8 positions. quimicaorganica.org

The presence of the 4-(3-bromopropyl) group, an alkyl substituent, introduces an additional directing effect. Alkyl groups are generally weak activating groups and are ortho, para-directors. wikipedia.org This means the substituent at C-4 will direct incoming electrophiles to the ortho position (C-5) and the para position (C-7). The convergence of these directing effects suggests that electrophilic substitution on 4-(3-bromopropyl)isoquinoline will have a strong preference for the C-5 position, as this site is favored by both the inherent reactivity of the isoquinoline nucleus and the directing effect of the C-4 alkyl group. Substitution at C-8 may also be observed as a minor product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product Position(s) | Minor Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro | 8-Nitro |

| Halogenation | Br₂, FeBr₃ | 5-Bromo | 8-Bromo |

Directed Ortho-Metalation and Related Strategies for Targeted Substitutions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings that might be difficult to achieve through classical SEAr reactions. wikipedia.orgresearchgate.net This technique utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at an adjacent ortho position. uwindsor.cabaranlab.org

In the context of the isoquinoline ring system, the nitrogen atom can act as a DMG. researchgate.net However, the most acidic proton in simple isoquinoline is at C-1. The presence of the C-4 substituent would sterically hinder lithiation at the C-3 position. Therefore, directed metalation would likely still favor the C-1 position. After deprotonation to form the aryllithium intermediate, this nucleophilic species can be quenched with various electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce a wide range of substituents at the C-1 position with high regioselectivity. chem-station.com This method provides a complementary approach to electrophilic aromatic substitution for the targeted functionalization of the isoquinoline core.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The presence of a primary alkyl bromide in the 3-propyl position provides a reactive handle for the formation of new carbon-carbon (C-C) bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. researchgate.netmdpi.com While traditionally applied to aryl and vinyl halides, advancements in catalyst design have expanded their scope to include sp³-hybridized electrophiles like alkyl bromides. organic-chemistry.org

The application of classic cross-coupling reactions to the alkyl bromide of 4-(3-bromopropyl)isoquinoline hydrobromide allows for the introduction of a wide array of substituents. Each of these named reactions requires specific adaptations, particularly in catalyst and ligand choice, to achieve efficient coupling with an sp³-hybridized carbon center and to prevent side reactions like β-hydride elimination.

Suzuki Coupling : This reaction couples the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For alkyl bromides containing β-hydrogens, catalyst systems employing sterically hindered and electron-rich phosphine (B1218219) ligands are often necessary to promote the desired reductive elimination over β-hydride elimination. organic-chemistry.org

Stille Coupling : The Stille reaction involves the coupling of the alkyl bromide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. Recent advancements have demonstrated that specific palladium/phosphine combinations can effectively catalyze the room-temperature cross-coupling of functionalized alkyl bromides that possess β-hydrogens. nih.gov

Heck Coupling : The Heck reaction classically couples aryl or vinyl halides with alkenes. Its application to unactivated alkyl halides is more challenging and less common. However, specialized catalyst systems are under development to facilitate this transformation, which would allow for the direct alkenylation of the propyl side chain. rsc.orgibs.re.kr

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org The copper-free Sonogashira coupling has been adapted for certain activated alkyl halides. For an unactivated primary bromide like that in 4-(3-bromopropyl)isoquinoline, this transformation remains challenging but conceptually provides a direct route to alkynyl-substituted isoquinolines. organic-chemistry.org

The table below summarizes the key components for adapting these cross-coupling reactions for an alkyl bromide substrate.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Key Consideration |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Ligand choice is critical to prevent β-hydride elimination. organic-chemistry.org |

| Stille | Aryl/Vinyl Stannane | Pd(0) / P(t-Bu)₂Me | (Not always required) | Fluoride additives can activate the tin reagent for efficient transmetalation. organic-chemistry.orgnih.gov |

| Heck | Alkene | Pd(0) or Pd(II) complexes | Amine bases (e.g., Et₃N) | Less common for unactivated alkyl halides; requires specialized catalysts. ibs.re.kr |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) or Cu-free | Amine bases (e.g., piperidine) | Challenging for sp³ centers; catalyst design is key. organic-chemistry.org |

The primary synthetic value of applying cross-coupling reactions to this compound is the ability to rapidly generate a library of analogues with diverse functionalities attached to the propyl chain. This diversification is crucial in fields like medicinal chemistry, where structure-activity relationships (SAR) are explored. nih.gov

Aryl and Heteroaryl Substitutions : Using Suzuki and Stille couplings, a vast array of commercially available aryl and heteroaryl boronic acids or stannanes can be appended. organic-chemistry.orglibretexts.org This allows for the introduction of functional groups that can modulate properties such as solubility, lipophilicity, and biological target affinity. For instance, coupling with phenylboronic acid would yield 4-(3-phenylpropyl)isoquinoline, while coupling with a pyridineboronic acid would introduce a basic heterocyclic motif.

Alkynyl Substitutions : The Sonogashira reaction provides a direct pathway to introduce a rigid, linear alkyne linker into the molecule. wikipedia.org This functionality is not only a key structural element in many biologically active compounds but also serves as a versatile handle for further transformations, such as click chemistry or conversion to other functional groups.

The following table illustrates the potential for diversification using these C-C bond-forming reactions.

| Reaction Type | Example Coupling Partner | Hypothetical Product Structure | Introduced Moiety |

| Suzuki | Phenylboronic Acid | 4-(3-Phenylpropyl)isoquinoline | Aryl |

| Stille | (Tributylstannyl)thiophene | 4-(3-(Thiophen-2-yl)propyl)isoquinoline | Heteroaryl |

| Sonogashira | Phenylacetylene | 4-(5-Phenylpent-1-yn-1-yl)isoquinoline | Alkynyl |

Oxidation and Reduction Chemistry of the Isoquinoline Core

The isoquinoline ring itself is a robust aromatic system that can undergo selective reduction or oxidation, providing access to important heterocyclic cores like tetrahydroisoquinolines and isoquinolinones.

The reduction of the isoquinoline nucleus to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) is a common and valuable transformation. The THIQ scaffold is a privileged structure found in numerous alkaloids and pharmacologically active molecules. nih.govthieme.de

The reduction can be achieved through several methods:

Catalytic Hydrogenation : This is a widely used method where the isoquinoline derivative is treated with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. This process typically results in the complete saturation of the pyridine ring of the isoquinoline system. pharmaguideline.com

Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the dihydroisoquinolinium intermediates, which can be formed from the parent isoquinoline. A common strategy is the Bischler-Napieralski reaction followed by reduction. nih.gov

Ionic Hydrogenation : This method uses a combination of a proton source (like trifluoroacetic acid) and a hydride source (like triethylsilane) to achieve reduction under milder conditions than catalytic hydrogenation. nih.gov

The table below outlines common reduction methods for the isoquinoline core.

| Method | Reagents | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4-(3-Bromopropyl)-1,2,3,4-tetrahydroisoquinoline | High pressure/temperature may be required. pharmaguideline.com |

| Reduction of Dihydroisoquinoline | NaBH₄ | 4-(3-Bromopropyl)-1,2,3,4-tetrahydroisoquinoline | Requires prior formation of the dihydroisoquinoline intermediate. nih.gov |

| Ionic Hydrogenation | CF₃COOH, Et₃SiH | 4-(3-Bromopropyl)-1,2,3,4-tetrahydroisoquinoline | A mild method suitable for sensitive substrates. nih.gov |

The oxidation of the isoquinoline ring is generally more difficult than its reduction due to the stability of the aromatic system. pharmaguideline.comshahucollegelatur.org.in Vigorous oxidation often leads to ring cleavage and degradation. However, specific reagents and conditions can be employed to achieve controlled oxidation to valuable products like isoquinolinones. Isoquinolinones are important structural motifs in many natural products and biologically active compounds. nih.govresearchgate.net

While direct oxidation of the isoquinoline core in 4-(3-bromopropyl)isoquinoline to an isoquinolinone is challenging, synthetic strategies often involve the transformation of related precursors. For example, methods involving the intramolecular oxidative cyclization of o-alkenylbenzamide derivatives can yield 4-substituted isoquinolinones. nih.gov Other approaches might involve Dess-Martin periodinane (DMP)-mediated oxidative coupling reactions of functionalized isoquinolines. researchgate.net Under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the isoquinoline ring system can undergo oxidative cleavage. shahucollegelatur.org.in

| Transformation | Potential Reagents/Conditions | Potential Product | Notes |

| Isoquinolinone Formation | Multi-step synthesis via oxidative cyclization | 4-(3-Bromopropyl)isoquinolin-1(2H)-one | Not a direct oxidation of the parent isoquinoline. nih.gov |

| Oxidative Coupling | Dess-Martin periodinane (DMP) | N-Substituted Isoquinolinones | Involves reaction with other partners, not direct oxidation of the core. researchgate.net |

| Ring Cleavage | KMnO₄ (vigorous conditions) | Degradation products (e.g., phthalic acid derivatives) | Occurs under harsh conditions. pharmaguideline.comshahucollegelatur.org.in |

Applications of 4 3 Bromopropyl Isoquinoline Hydrobromide As a Key Synthetic Intermediate

Precursor for Complex Isoquinoline-Based Scaffolds

The reactivity of the bromopropyl side chain makes 4-(3-bromopropyl)isoquinoline hydrobromide an ideal starting material for building more elaborate structures based on the isoquinoline (B145761) framework. It facilitates the introduction of the isoquinoline unit into larger molecules through nucleophilic substitution reactions, where the bromine atom is displaced to form new carbon-heteroatom or carbon-carbon bonds.

Indenoisoquinolines are a class of nitrogen-containing polycyclic aromatic compounds that have garnered significant attention due to their potent biological activities, particularly as anticancer agents that target the enzyme topoisomerase I. mdpi.comnih.gov The synthesis of these complex scaffolds often involves the strategic introduction of side chains that can be cyclized to form the final fused-ring system.

The 3-bromopropyl group is instrumental in the synthesis of certain indenoisoquinoline derivatives. For instance, in related syntheses, 3-bromopropylamine (B98683) hydrobromide is used as a precursor to install a 6-(3-bromopropyl) side chain onto an indenoisoquinoline core. nih.gov This side chain can then be further modified. For example, the bromine can be displaced by nucleophiles like azide, followed by reduction to an amine. nih.gov This amine can then be functionalized, demonstrating the versatility of the bromopropyl group in introducing diverse functionalities. nih.gov The general strategy involves using the alkyl bromide as an electrophile to connect the nitrogen-containing portion of the final molecule to the indenone precursor, followed by intramolecular cyclization reactions, such as Friedel-Crafts acylation, to construct the complete indenoisoquinoline framework. nih.gov

The research into indenoisoquinolines is driven by their potential in cancer chemotherapy, with several derivatives having entered Phase I clinical trials. nih.gov The ability to synthesize a wide range of substituted analogs is crucial for developing structure-activity relationships and optimizing therapeutic properties.

Table 1: Synthetic Utility of the Bromopropyl Group in Indenoisoquinoline Synthesis

| Reaction Step | Role of the (3-Bromopropyl) Group | Example Transformation | Significance |

| Initial Alkylation | Serves as an electrophile to attach the side chain to a precursor molecule. nih.gov | Reaction with an amine or a Schiff base to form a new C-N bond. nih.gov | Introduces the necessary carbon chain for subsequent cyclization. |

| Intramolecular Cyclization | The attached chain participates in ring-forming reactions. nih.gov | Friedel-Crafts reaction to form the fused indenoisoquinoline ring system. nih.gov | Constructs the core polycyclic scaffold. |

| Post-Cyclization Modification | The terminal bromide allows for further functionalization. nih.gov | Displacement with azide, followed by reduction to an amine for further derivatization. nih.gov | Allows for the introduction of diverse substituents to modulate biological activity. nih.gov |

The construction of fused polycyclic heterocycles is a central theme in medicinal and materials chemistry, as these rigid frameworks often exhibit unique biological and photophysical properties. uomustansiriyah.edu.iq this compound is an excellent precursor for creating such systems. The isoquinoline core provides a stable aromatic platform, while the bromopropyl chain acts as a flexible tether that can be used to form a new ring fused to the original isoquinoline system.

The synthetic strategy typically involves an intramolecular cyclization reaction. The process can be envisioned in two stages:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile that is part of another molecular fragment.

Ring Closure: A subsequent reaction, often catalyzed by an acid or a metal, induces the formation of a new ring by connecting the tether back to the isoquinoline core or the attached fragment.

This methodology allows for the synthesis of diverse heterocyclic systems where the size and nature of the new fused ring can be controlled by the choice of the reacting partner. mdpi.comnih.gov For example, reaction with a molecule containing both a nucleophilic group (to displace the bromide) and an electrophilic center can lead to a domino reaction sequence, efficiently building molecular complexity. researchgate.net The resulting fused frameworks can incorporate additional heteroatoms and functionalities, leading to novel chemical entities with potential applications in various fields. nih.gov

Table 2: General Strategy for Fused Heterocycle Synthesis

| Step | Description | Key Feature of 4-(3-Bromopropyl)isoquinoline |

| 1. Intermolecular Coupling | The bromopropyl chain reacts with a bifunctional molecule. | The terminal bromide is a reactive electrophilic site for C-N, C-O, or C-S bond formation. |

| 2. Intramolecular Cyclization | The newly introduced fragment reacts with a position on the isoquinoline ring to form a new fused ring. | The isoquinoline ring possesses sites amenable to cyclization, such as electrophilic aromatic substitution. |

| Resulting Structure | A new polycyclic system containing the original isoquinoline unit. | The three-carbon linker dictates the size of the newly formed ring (commonly a six- or seven-membered ring). |

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are at the forefront of nanoscience and molecular machine research. nobelprize.org A rotaxane consists of a dumbbell-shaped molecule (the axle) threaded through a macrocyclic ring, with bulky "stopper" groups at each end of the axle preventing the ring from dethreading. nobelprize.orgnih.gov

This compound is an ideal precursor for synthesizing the stopper component of a rotaxane axle. The large, rigid isoquinoline group can function as the bulky stopper. The bromopropyl chain provides the reactive handle necessary to covalently attach this stopper unit to the rest of the molecular axle. nih.gov The synthesis would involve reacting the 4-(3-bromopropyl)isoquinoline with one end of a linear molecular "thread," followed by threading a macrocycle over this modified thread. Finally, a second, different stopper is attached to the other end of the thread, trapping the macrocycle and completing the rotaxane assembly. diva-portal.org The presence of the isoquinolinium unit can also impart specific functions to the resulting rotaxane, such as fluorescence or the ability to interact with other molecules or ions. golduplab.org

Table 3: Role in Rotaxane Synthesis

| Component | Function | Contribution of 4-(3-Bromopropyl)isoquinoline |

| Axle | The linear component that the ring is threaded onto. | The bromopropyl group allows covalent attachment to the axle. |

| Stopper | A bulky group at the end of the axle that prevents the ring from slipping off. nobelprize.org | The isoquinoline moiety serves as an effective, sterically demanding stopper. |

| Station (Optional) | A recognition site on the axle where the ring can reside. | The isoquinolinium cation can act as a recognition site for certain macrocycles. |

Building Block for Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form metal complexes. These complexes have widespread applications in catalysis, medicine, and materials science. The structure of this compound contains key features that make it a valuable building block for creating sophisticated ligands.

An effective ligand often requires multiple donor atoms (e.g., N, O, S, P) positioned in a specific geometry to chelate a metal ion. The isoquinoline unit of this compound provides a nitrogen donor atom. The true synthetic utility comes from the bromopropyl chain, which can be easily modified to introduce additional donor groups. nih.gov

Table 4: Modification of the Bromopropyl Group for Ligand Synthesis

| Reactant | Resulting Functional Group | Potential Ligand Type |

| Ammonia / Primary Amine | Amine (-NH2 / -NHR) | Bidentate (N,N') |

| Ethanedithiol | Thioether and Thiol (-S-CH2-CH2-SH) | Tridentate (N, S, S') |

| Bis(diphenylphosphino)ethane | Phosphine (B1218219) (-P(Ph)2) | Bidentate (N,P) |

The design of synthetic receptors capable of selectively binding anions is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. The hydrobromide salt of 4-(3-bromopropyl)isoquinoline exists as an isoquinolinium cation. This positively charged aromatic system is an excellent motif for anion recognition.

The binding of an anion to the isoquinolinium core can occur through a combination of non-covalent interactions:

Ion-Pairing: Electrostatic attraction between the positively charged isoquinolinium ring and a negatively charged anion.

Hydrogen Bonding: The N-H proton of the isoquinolinium cation is acidic and can act as a hydrogen bond donor to an electron-rich anion (e.g., Cl⁻, Br⁻, HSO₄⁻).

C-H···Anion Interactions: Activated C-H bonds on the aromatic ring can also participate in weaker hydrogen bonding with the anion.

The bromopropyl chain allows this anion-binding unit to be incorporated into more complex molecular architectures. For instance, it could be used to synthesize ditopic receptors capable of binding both a cation and an anion simultaneously, or it could be attached to a surface or polymer for the development of anion-selective sensors. golduplab.org

Scaffold for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.org this compound is an exemplary scaffold for such studies. The isoquinoline core provides a rigid and well-defined framework that can be oriented within a biological target, while the bromopropyl group acts as a reactive linker, allowing for the attachment of various substituents. This enables researchers to systematically probe the effects of modifying a specific region of the molecule, thereby building a comprehensive understanding of the pharmacophore—the essential features required for biological activity.

The generation of analogue libraries is a cornerstone of modern drug discovery and chemical biology. organic-chemistry.orgnih.gov this compound is an ideal precursor for this purpose due to the reactivity of the primary alkyl bromide. By reacting this intermediate with a diverse collection of nucleophiles—such as amines, thiols, alcohols, or carbanions—a large library of analogues can be rapidly synthesized. researchgate.net Each analogue retains the core isoquinoline structure but possesses a unique side chain at the 4-position, varying in properties like size, polarity, charge, and hydrogen bonding capacity.

This strategy allows for a systematic exploration of the chemical space around the isoquinoline scaffold. nih.gov For instance, reacting the parent compound with a series of primary and secondary amines would yield a library of amino-functionalized isoquinolines. These libraries are invaluable for screening against biological targets to identify initial "hit" compounds or for optimizing the properties of a known "lead" compound. Microwave-assisted reactions have further accelerated the synthesis of such isoquinoline libraries, enabling high-throughput generation of diverse derivatives. organic-chemistry.org

One of the most significant applications of isoquinoline-based compounds has been the development of inhibitors for DNA Topoisomerase I (Top1), a critical enzyme in DNA replication and a validated target for cancer therapy. nih.govnih.gov The indenoisoquinolines, a class of potent Top1 inhibitors, highlight the importance of the isoquinoline scaffold in this context. nih.govnih.gov SAR studies on these and related compounds have revealed key structural features necessary for potent inhibition.

Using this compound, researchers can synthesize novel derivatives to probe these interactions. The analogues can be designed to understand how substituents at the C-4 position influence the compound's ability to stabilize the Top1-DNA cleavage complex, which is the mechanism of action for these inhibitors. nih.gov For example, attaching bulky or electron-withdrawing groups via the propyl linker can significantly alter the compound's activity. nih.gov Studies on indenoisoquinolines have shown that modifications to the side chains can affect cytotoxicity and Top1 inhibitory potency by influencing interactions with DNA base pairs or specific amino acid residues within the enzyme's active site. nih.govmdpi.com

The following table summarizes general SAR findings for isoquinoline-based Topoisomerase I inhibitors, illustrating the types of insights gained from synthesizing and testing analogue libraries.

| Modification Site | Structural Change | Effect on Topoisomerase I Inhibition | Reference |

| Isoquinoline Ring | Introduction of Nitrogen (Azaindenoisoquinolines) | Position of nitrogen is critical; 7-azaindenoisoquinolines show the greatest activity and cytotoxicity. | nih.gov |

| Side Chain (general) | Addition of bulky, electron-withdrawing groups | Generally increases activity. | nih.gov |

| Side Chain (general) | Addition of hydrogen-bond acceptor groups (e.g., nitro, methoxy) | Favorable for activity. | nih.gov |

| Fused Ring System | Introduction of a methoxy (B1213986) group on the D-ring | Improves biological activity in 7-azaindenoisoquinolines. | nih.gov |

This table presents generalized SAR data for the broader class of indenoisoquinoline and azaindenoisoquinoline inhibitors to exemplify the principles of SAR studies.

Understanding the three-dimensional structure (conformation) of a molecule and how it binds to its target is crucial for rational drug design. Once a library of analogues is synthesized from this compound and their activities are determined, computational methods like molecular modeling and docking are employed to elucidate their binding modes. nih.govnih.gov

For Topoisomerase I inhibitors, the primary binding mode involves intercalation into the DNA duplex at the cleavage site, stabilizing the transient covalent complex formed between the enzyme and DNA. nih.govmdpi.com Molecular dynamics simulations have shown that these inhibitors fit into the gap created by the nicked DNA strand, preventing the religation of the DNA backbone. nih.gov The conformation of the side chain, introduced via the propyl linker of the parent compound, can profoundly influence these interactions. For example, a flexible side chain might adopt a specific conformation to form favorable hydrogen bonds with amino acid residues like asparagine (Asn722) in the enzyme or with the DNA itself. acs.org

Computational studies have demonstrated that the binding of indenoisoquinolines conformationally stabilizes the protein-DNA interaction, with the drug acting as an interfacial inhibitor. nih.govresearchgate.net These models show that π-π stacking interactions between the planar isoquinoline ring system and the DNA base pairs are a major stabilizing force. researchgate.net The nature of the substituent at the end of the C-4 propyl chain can modulate these stacking forces and introduce additional electrostatic or hydrogen-bonding interactions, thereby fine-tuning the binding affinity and inhibitory potency of the molecule. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-(3-Bromopropyl)isoquinoline hydrobromide in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments is employed to assign every proton and carbon signal and to confirm the connectivity of the atoms. mdpi.comresearchgate.net

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. The isoquinoline (B145761) ring protons typically appear in the aromatic region (δ 7.5-9.5 ppm), while the protons of the 3-bromopropyl side chain resonate in the aliphatic region (δ 2.0-4.0 ppm). The ¹³C NMR spectrum reveals the signals for each unique carbon atom in the molecule.

2D NMR Techniques: To unambiguously assign these signals, a series of 2D NMR experiments are utilized. researchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comresearchgate.net For this compound, COSY would show correlations between the adjacent protons within the propyl chain (-CH₂-CH₂-CH₂-Br) and between neighboring protons on the aromatic rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comyoutube.com This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comyoutube.com This is crucial for establishing the connectivity between the bromopropyl side chain and the isoquinoline ring. For instance, it would show a correlation between the protons on the CH₂ group attached to the ring and carbon C4 of the isoquinoline nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY can provide insights into the preferred conformation of the molecule in solution, for example, by showing spatial proximity between protons of the propyl chain and specific protons on the isoquinoline ring, such as the proton at position C5.

The following table summarizes the predicted NMR data based on the analysis of similar isoquinoline derivatives. mdpi.commdpi.com

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H1 | ~9.2 (s) | - | C3, C8a |

| H3 | ~8.5 (s) | - | C1, C4, C4a |

| H5 | ~8.0 (d) | - | C4, C6, C8a |

| H6 | ~7.7 (t) | - | C5, C8 |

| H7 | ~7.8 (t) | - | C5, C8a |

| H8 | ~8.1 (d) | - | C6, C1 |

| H1' | ~3.3 (t) | - | C3', C4, C4a |

| H2' | ~2.4 (m) | - | C1', C3' |

| H3' | ~3.6 (t) | - | C1', C2' |

| C1 | - | ~152.0 | - |

| C3 | - | ~143.0 | - |

| C4 | - | ~135.0 | - |

| C4a | - | ~128.0 | - |

| C5 | - | ~127.5 | - |

| C6 | - | ~129.0 | - |

| C7 | - | ~130.0 | - |

| C8 | - | ~128.5 | - |

| C8a | - | ~136.0 | - |

| C1' | - | ~32.0 | - |

| C2' | - | ~33.0 | - |

| C3' | - | ~31.0 | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. The chemical formula for the cationic component of this compound is C₁₂H₁₂BrN⁺. HRMS would confirm this by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable information about the molecule's structure. Common fragmentation pathways for isoquinoline alkaloids include cleavage of side chains and ring-opening reactions. nih.govresearchgate.net

| Predicted Fragment | m/z (for ⁷⁹Br isotope) | Proposed Structure / Loss |

| [M]⁺ | 250.02 | C₁₂H₁₂⁷⁹BrN⁺ (cation) |

| [M-Br]⁺ | 170.09 | Loss of a bromine radical |

| [M-C₃H₆Br]⁺ | 130.07 | Loss of the bromopropyl radical |

| [C₉H₇N]⁺ | 129.06 | Isoquinoline fragment |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N⁺-H (hydrobromide salt) | Stretching | 2400-2800 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=N / C=C (aromatic ring) | Stretching | 1500-1650 |

| C-H | Bending | 1350-1480 |

| C-Br | Stretching | 500-650 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact position of each atom.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information:

Molecular Structure: It would confirm the connectivity of all atoms, providing precise bond lengths and bond angles and verifying the planarity of the isoquinoline ring system.

Conformation: The analysis would reveal the solid-state conformation of the flexible 3-bromopropyl side chain, including the torsion angles that define its spatial orientation relative to the rigid isoquinoline ring.

Crystal Packing: The data would show how the 4-(3-bromopropyl)isoquinolinium cations and the bromide anions are arranged in the crystal lattice. This includes identifying and characterizing any intermolecular interactions, such as hydrogen bonding between the N⁺-H group of the cation and the Br⁻ anion, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

This technique provides an unambiguous and highly detailed structural picture, complementing the data obtained from spectroscopic methods performed in solution. researchgate.net

Investigation of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The solid-state packing of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. While a specific crystal structure for this compound is not publicly available, its molecular framework allows for predictable modes of interaction based on studies of similar isoquinolinium and organic bromide salts.

Hydrogen Bonding:

The presence of the hydrobromide form introduces a bromide anion (Br⁻) and a protonated isoquinolinium cation. This arrangement is conducive to the formation of various hydrogen bonds. The primary hydrogen bond donor is the protonated nitrogen atom of the isoquinoline ring (N-H⁺). This positively charged donor forms a strong hydrogen bond with the bromide anion, which acts as a hydrogen bond acceptor.

π-Stacking:

The planar aromatic isoquinoline ring is predisposed to engage in π-stacking interactions. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In the crystal lattice of isoquinolinium salts, parallel-displaced or T-shaped π-stacking arrangements are commonly observed. researchgate.net The centroid-to-centroid distance in such stacked systems typically falls in the range of 3.5 to 4.0 Å. These interactions contribute significantly to the thermodynamic stability of the crystalline form. The specific geometry of the π-stacking can influence the material's physical properties.

A hypothetical representation of potential intermolecular interactions in the crystal lattice of this compound is presented in the table below, based on common findings in related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bonding | N-H⁺ (isoquinolinium) | Br⁻ | 2.8 - 3.2 | Primary structural determinant |

| C-H (aromatic) | Br⁻ | 3.2 - 3.8 | Directional influence on packing | |

| C-H (aliphatic) | Br⁻ | 3.2 - 3.8 | Stabilization of alkyl chain conformation | |

| π-Stacking | Isoquinoline Ring (π-system) | Isoquinoline Ring (π-system) | 3.5 - 4.0 (centroid-centroid) | Contribution to crystal lattice energy |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

While this compound itself is an achiral molecule, chiral derivatives can be envisioned, for instance, through the introduction of a stereocenter in the bromopropyl chain or by resolution of atropisomers if rotation around a bond is sterically hindered. For such chiral derivatives, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), would be an indispensable tool for the determination of their absolute configuration and for studying their conformational dynamics in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

Application to Chiral Derivatives:

Should a chiral derivative of this compound be synthesized, its enantiomers would be expected to exhibit mirror-image ECD spectra. The sign and intensity of the Cotton effects (the positive and negative bands in the ECD spectrum) are directly related to the spatial arrangement of the chromophores, in this case, the isoquinoline ring system.

The enantiomeric characterization would typically involve the following steps:

Synthesis and Separation: Synthesis of the racemic mixture of the chiral derivative, followed by separation of the enantiomers using chiral chromatography.

ECD Measurement: Recording the ECD spectra of the isolated enantiomers in a suitable solvent.

Quantum Chemical Calculations: Computational modeling, often using Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectra for both possible absolute configurations (R and S).

Comparison and Assignment: The absolute configuration of the experimentally isolated enantiomers is assigned by comparing the experimental ECD spectra with the computationally predicted spectra.

The following table illustrates hypothetical ECD data for a pair of enantiomers of a chiral derivative, based on typical spectral regions for isoquinoline alkaloids.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| Enantiomer 1 | 220 | +15,000 |

| 245 | -25,000 | |

| 290 | +8,000 | |

| Enantiomer 2 | 220 | -14,800 |

| 245 | +25,200 | |

| 290 | -8,100 |

This powerful combination of experimental ECD spectroscopy and theoretical calculations provides a reliable and non-destructive method for the unambiguous assignment of the absolute stereochemistry of chiral isoquinoline derivatives. rsc.orgnih.gov

Computational and Theoretical Studies on 4 3 Bromopropyl Isoquinoline Hydrobromide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like isoquinoline (B145761) derivatives to predict their geometric and electronic properties. researchgate.netnih.gov By calculating the electron density, DFT can determine the molecule's energy, which in turn allows for the prediction of its stable conformation, vibrational frequencies, and various reactivity descriptors. nih.govtandfonline.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govnih.gov

For isoquinoline and its derivatives, DFT calculations are typically performed using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p). tandfonline.comfigshare.com These calculations yield valuable data on electronic properties. For instance, a study on isoquinoline using the B3LYP/6-311++G(d,p) level of theory calculated a HOMO-LUMO energy gap of 3.78 eV and a dipole moment of 2.004 D, indicating its stability. tandfonline.comfigshare.com The introduction of different functional groups, such as the 3-bromopropyl group, would alter the electron distribution, and consequently, these electronic parameters. For example, introducing electron-withdrawing groups has been shown to lower the HOMO-LUMO gap in isoquinoline derivatives, making them more reactive. nih.gov

Global reactivity parameters derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (µ), and global electrophilicity index (ω), can also be calculated to provide a more quantitative prediction of reactivity. nih.gov These parameters help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. nih.govscirp.org

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoquinoline (Reference) | -5.581 | 1.801 | 3.78 |

| Isoquinoline Derivative 1 (-F substituted) | -5.811 | -2.061 | 3.750 |

| Isoquinoline Derivative 2 (-Cl substituted) | -5.859 | -2.096 | 3.763 |

| Isoquinoline Derivative 3 (-Br substituted) | -5.858 | -2.083 | 3.775 |

| Isoquinoline Derivative 4 (-NO2 substituted) | -6.225 | -3.146 | 3.079 |

Table based on representative data for substituted isoquinoline derivatives. tandfonline.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Solution or Biological Environments

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational flexibility and dynamic behavior of molecules like 4-(3-bromopropyl)isoquinoline hydrobromide in various environments, such as in solution or when interacting with a biological macromolecule. researchgate.net

In an MD simulation, the atoms of the molecule are treated as points with mass, and their interactions are described by a force field, which is a set of equations and parameters that approximate the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a specific period, typically from nanoseconds to microseconds.

For a molecule with a flexible side chain like the 3-bromopropyl group, conformational analysis is crucial. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov This is achieved by simulating the molecule at a certain temperature, which provides the kinetic energy needed to overcome rotational barriers, allowing the molecule to sample various spatial arrangements. nih.gov Studies on related tetrahydroisoquinolines have shown that the heterocyclic ring often prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric hindrance. nih.gov

MD simulations are also essential for understanding how a molecule behaves in a solvent, such as water. The solvent molecules are explicitly included in the simulation box, and their interactions with the solute are calculated. This provides insights into solvation effects, including the formation of hydrogen bonds and how the solvent influences the conformational preferences of the solute. nih.gov Furthermore, when studying interactions with biological targets like proteins, MD simulations can reveal the stability of the protein-ligand complex, showing how the ligand adjusts its conformation within the binding site and identifying key interactions that persist over time.

Molecular Docking Studies for Predicting Intermolecular Interactions in Chemical and Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a biological target.

The process involves two main steps: first, sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding site, and second, using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each of these poses. A lower binding energy generally indicates a more stable and favorable interaction.

For derivatives of this compound, molecular docking could be used to predict their interactions with various protein targets, such as kinases or enzymes, where isoquinoline-based compounds have shown activity. semanticscholar.org The results of a docking study can reveal specific intermolecular interactions, including:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

π-π stacking: Aromatic interactions between the isoquinoline ring and aromatic residues in the protein like phenylalanine or tyrosine.

These studies can rationalize the structure-activity relationship (SAR) of a series of compounds and guide the design of new derivatives with improved potency and selectivity. mdpi.com For example, docking could explain why a particular substituent on the isoquinoline core enhances binding by forming an additional hydrogen bond with a key amino acid residue in the active site.

| Ligand (Isoquinoline Derivative) | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A (R = -H) | Protein Kinase B | -7.8 | Lys158, Glu228 |

| Derivative B (R = -OH) | Protein Kinase B | -8.5 | Lys158, Glu228, Asp274 |

| Derivative C (R = -OCH3) | Protein Kinase B | -8.2 | Lys158, Val164 |

| Derivative D (R = -Cl) | Protein Kinase B | -9.1 | Lys158, Leu210, Met227 |

This is a hypothetical data table illustrating typical results from a molecular docking study.

Mechanistic Investigations of Synthetic Transformations and Reaction Pathways

Computational chemistry, particularly DFT, is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated energy barriers (activation energies) associated with these transition states provide a quantitative understanding of the reaction kinetics and help to explain why certain reaction pathways are favored over others. nih.gov

The synthesis of the isoquinoline scaffold can be achieved through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. mdpi.comwikipedia.org More modern synthetic strategies often involve transition-metal-catalyzed C-H activation and annulation reactions. nih.gov For instance, the synthesis of substituted isoquinolines can involve palladium-catalyzed or rhodium-catalyzed cyclization reactions. nih.govnih.gov

Computational studies can elucidate the detailed step-by-step mechanism of these complex transformations. For example, in a transition-metal-catalyzed reaction, DFT calculations can model:

The initial coordination of the reactants to the metal center.

The C-H activation step, identifying the transition state and its energy barrier.

Migratory insertion and reductive elimination steps.

The role of ligands and solvents in stabilizing intermediates and influencing selectivity.

For a specific reaction like the alkylation of an isoquinoline core, computational investigation can compare different possible pathways, such as a radical-mediated versus a concerted mechanism, to determine the most plausible route. mdpi.com By understanding the reaction mechanism at a molecular level, chemists can optimize reaction conditions (e.g., temperature, catalyst, solvent) to improve yields, enhance selectivity, and develop more efficient and sustainable synthetic protocols for compounds like this compound and its derivatives. nih.gov

Emerging Research Frontiers and Future Perspectives in the Chemistry of 4 3 Bromopropyl Isoquinoline Hydrobromide

Development of Novel Reactivity Patterns and Unprecedented Transformations of the Bromopropyl Moiety

The presence of a reactive bromopropyl group at the 4-position of the isoquinoline (B145761) ring presents a synthetically versatile handle for a variety of chemical transformations. Future research could unlock novel reactivity patterns beyond standard nucleophilic substitution reactions. Investigations into transition-metal-catalyzed cross-coupling reactions, for instance, could lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of previously inaccessible isoquinoline derivatives.

Furthermore, exploring unprecedented transformations such as radical-mediated cyclizations or rearrangements of the bromopropyl moiety could lead to the discovery of novel heterocyclic scaffolds with unique three-dimensional architectures. Detailed mechanistic studies of these potential reactions would be crucial for understanding and controlling the reactivity of this specific isomer.

Table 1: Potential Reaction Pathways for Future Exploration

| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |

| Cross-Coupling | Palladium or Nickel catalysts with various coupling partners (boronic acids, amines, etc.) | Functionalized isoquinoline derivatives with extended conjugation or appended functional groups. |

| Cyclization Reactions | Radical initiators or bases | Formation of novel fused-ring systems incorporating the isoquinoline core. |

| Nucleophilic Substitution | Azides, thiols, secondary amines | Introduction of diverse functional groups for further derivatization. |

Integration into Green Chemistry Approaches for Sustainable Synthesis of Isoquinoline Derivatives

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on 4-(3-Bromopropyl)isoquinoline hydrobromide should focus on developing sustainable synthetic routes to and from this compound. This could involve the use of greener solvents, such as ionic liquids or water, and energy-efficient reaction conditions, potentially facilitated by microwave or ultrasound irradiation.

Catalytic approaches that minimize waste and improve atom economy will be paramount. For example, developing catalytic systems that allow for the direct functionalization of the bromopropyl group without the need for stoichiometric reagents would represent a significant advancement in the sustainable synthesis of complex isoquinoline derivatives.

Application in Supramolecular Chemistry and the Design of Advanced Materials

The rigid and planar isoquinoline core, combined with the flexible and reactive bromopropyl side chain, makes this compound an intriguing building block for supramolecular chemistry and materials science. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the formation of self-assembled structures such as gels, liquid crystals, or metal-organic frameworks (MOFs).

The bromopropyl group can be further functionalized to introduce specific recognition motifs or polymerizable units. This could lead to the development of advanced materials with tailored optical, electronic, or sensing properties. For instance, polymers incorporating this isoquinoline derivative could exhibit interesting fluorescence or conductive properties.

Development of Advanced Analytical Methodologies for Tracing Complex Reaction Mixtures and Intermediates

As new reactions and applications for this compound are explored, the development of advanced analytical methodologies will be essential for monitoring reaction progress, identifying intermediates, and characterizing complex product mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) will be invaluable for separating and identifying components in intricate reaction systems.

In-situ monitoring techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, could provide real-time insights into reaction kinetics and mechanisms. The development of specific analytical protocols tailored to this compound and its derivatives will be crucial for accelerating research and ensuring the purity and quality of newly synthesized molecules.

Table 2: Key Analytical Techniques for Future Studies

| Technique | Application |

| HPLC-MS | Separation and identification of reactants, intermediates, and products in complex mixtures. |

| NMR Spectroscopy | Structural elucidation of new compounds and real-time monitoring of reaction kinetics. |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline derivatives and supramolecular assemblies. |

Q & A

Q. What are the foundational synthetic routes for 4-(3-Bromopropyl)isoquinoline hydrobromide, and how can purity be optimized?

The synthesis of isoquinoline derivatives often involves condensation reactions or alkylation strategies. For example, 3-bromopropylamine hydrobromide can react with aldehyde precursors under reflux in chloroform (CHCl₃) with triethylamine (Et₃N) as a base to form intermediates, followed by purification via column chromatography . To optimize purity, stoichiometric ratios of reagents (e.g., 1.2 equivalents of aldehyde per amine) and anhydrous conditions are critical. Post-synthesis, recrystallization using ethanol/water mixtures or solvent extraction (e.g., CHCl₃ and brine) removes unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm the presence of the isoquinoline aromatic protons (δ 7.5–8.5 ppm) and the bromopropyl chain (δ 3.2–3.8 ppm for CH₂Br) .

- IR Spectroscopy : Detects C-Br stretches (~550–650 cm⁻¹) and hydrogen-bonded N-H stretches from the hydrobromide salt (~2500–3000 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., Br content via combustion analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 4-(3-Bromopropyl)isoquinoline derivatives?

Variables to test include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates compared to CHCl₃ .

- Catalysts : Lewis acids like ZnCl₂ or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation steps .

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature → reflux) minimizes side reactions like hydrolysis of the bromopropyl group .

Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) may arise from structural variations or assay conditions. To address this:

- Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .

- Use molecular docking simulations to predict interactions with targets like kinases or G-protein-coupled receptors .

- Validate findings with knockout models or competitive binding assays using known inhibitors .

Q. How does this compound interact with biological membranes, and what experimental models are suitable?

The compound’s lipophilic bromopropyl chain may enhance membrane permeability. Methodologies include:

- Liposome binding assays : Monitor fluorescence quenching of membrane-embedded dyes (e.g., DiO) .

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict oral bioavailability .

- Molecular dynamics simulations : Analyze partitioning into lipid bilayers using software like GROMACS .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies should assess:

- Temperature sensitivity : Store samples at –20°C, 4°C, and 25°C, then analyze degradation via HPLC over 30 days .

- Light exposure : Compare NMR spectra of light-protected vs. light-exposed samples to detect photolytic byproducts .

- pH stability : Incubate in buffers (pH 2–9) and monitor hydrolysis via LC-MS .

Methodological Considerations for Data Interpretation

Q. How should researchers design experiments to distinguish between covalent and non-covalent target binding?

- Covalent binding : Use mass spectrometry to detect adduct formation (e.g., +80 Da for bromine adducts) .

- Non-covalent binding : Perform surface plasmon resonance (SPR) to measure dissociation constants (KD) in real-time .

- Competitive assays : Co-incubate with reversible inhibitors (e.g., ATP for kinases) to observe binding reversibility .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50 values .

- ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., Tukey’s HSD for multiple comparisons) .

- Principal component analysis (PCA) : Identify confounding variables (e.g., solvent effects) in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.